2-({[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE
Description
2-({[2-(2-Methylphenoxy)ethyl]sulfanyl}methyl)-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core substituted with a sulfanylmethyl group and a 2-methylphenoxyethyl moiety.
Properties
IUPAC Name |
2-[2-(2-methylphenoxy)ethylsulfanylmethyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-13-6-2-5-9-16(13)20-10-11-21-12-17-18-14-7-3-4-8-15(14)19-17/h2-9H,10-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVBTKVGGOKVPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCSCC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE typically involves the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with thionyl chloride to produce 2-(2-methylphenoxy)ethyl chloride. The final step involves the reaction of 2-(2-methylphenoxy)ethyl chloride with 2-mercaptomethyl-1H-benzimidazole under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
2-({[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-({[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound’s closest analogs differ in substituent placement, heterocyclic cores, and functional groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
*Calculated based on IUPAC name; exact formula may vary.
Physicochemical and Electronic Properties
- This may impact binding affinity in biological targets .
- Heterocyclic Core : Replacing benzodiazole (two nitrogen atoms) with benzoxazole (one nitrogen, one oxygen) increases the electron-deficient nature of the ring, altering solubility and reactivity .
- Sulfur Linkers: The sulfanylmethyl group in the target compound vs.
Crystallographic Insights
Crystal structures of analogs like YLO () are often resolved using SHELX software (e.g., SHELXL for refinement), revealing bond lengths and angles critical for understanding conformational stability . For example:
- YLO: The 4-methylphenoxy group adopts a planar conformation with the benzimidazole ring, minimizing steric clashes.
Biological Activity
The compound 2-({[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE is a member of the benzodiazole family, which has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 302.40 g/mol. The compound features a benzodiazole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2OS |
| Molecular Weight | 302.40 g/mol |
| CAS Number | 692747-14-1 |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have indicated that benzodiazole derivatives exhibit significant anticancer properties. The presence of the methylphenoxyethylthio group in this compound may enhance its interaction with biological targets involved in cancer progression.
The compound likely exerts its anticancer effects through:
- Inhibition of cell proliferation: Studies suggest that compounds with similar structures can inhibit the growth of various cancer cell lines by inducing apoptosis.
- Targeting specific pathways: Benzodiazoles have been shown to interfere with signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
Antimicrobial Activity
Benzodiazole derivatives have also been explored for their antimicrobial properties. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria.
Research Findings
- A study highlighted that related benzodiazole compounds exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating that the sulfanyl group may play a role in enhancing this activity.
Neuroprotective Effects
There is emerging evidence suggesting that benzodiazole derivatives may offer neuroprotective benefits. This is particularly relevant in models of neurodegenerative diseases where oxidative stress plays a critical role.
Case Study
In a recent animal model study, a benzodiazole derivative demonstrated significant neuroprotection against induced oxidative stress, suggesting its potential as a therapeutic agent in conditions like Alzheimer's disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
